2,4,5-Trimethylbenzo[d]thiazole
Overview
Description
“2,4,5-Trimethylbenzo[d]thiazole” is a heterocyclic organic compound with the molecular formula C10H11NS. It is a derivative of thiazole, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Anticancer Activity
Research on derivatives of thiazole compounds, such as 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, has shown promising anticancer properties. These compounds have been evaluated for their ability to inhibit tubulin polymerization, induce apoptosis through the mitochondrial pathway, and show potential antivascular activity by inhibiting endothelial cell migration and capillary-like tube formation at noncytotoxic concentrations. This suggests that thiazole derivatives could be effective in targeting cancer cells and disrupting tumor vasculature, making them potential candidates for anticancer therapy (Romagnoli et al., 2012).
Antimicrobial and Antifungal Activities
Thiazole derivatives, specifically biologically important benzothiazoles like 2-(2,4,6-trimethylbenzylthio)benzo[d]thiazole, have been synthesized and characterized, showing significant antimicrobial and antifungal activities. These compounds were able to inhibit bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as the fungal strain Aspergillus niger, highlighting their potential as antimicrobial and antifungal agents (Daisy et al., 2020).
Synthetic and Chemical Importance
Thiazole and its derivatives, including benzothiazole, play a critical role in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiretroviral, and anticancer effects. The chemistry of thiazole derivatives has been significantly developed, leading to their application in various domains such as vulcanizing accelerators and photographic sensitizers. This underlines the versatility and importance of thiazole derivatives in both synthetic and applied chemistry (Chhabria et al., 2016).
Electrochemical and Photophysical Properties
Thiazole derivatives, particularly those incorporating the thiazolothiazole heterocycle, exhibit strong blue fluorescence and distinctive reversible electrochromic properties. These materials demonstrate high quantum yields and long-lived fluorescence lifetimes, making them suitable for applications in optoelectronics, electron transfer sensing, and photochemical applications. Their electrochromic properties, combined with strong fluorescent emission, offer potential for multifunctional use in various technological applications (Woodward et al., 2017).
Drug Development and Treatment of Trypanosomatidic Infections
2-Amino-benzo[d]thiazole has been identified as a promising scaffold for developing pteridine reductase-1 (PTR1) inhibitors with potent anti-trypanosomatidic activity. This research has led to the identification of compounds with low micromolar activity against Trypanosoma brucei, showcasing the potential of benzothiazoles in treating diseases caused by trypanosomatidic infections. These findings highlight the therapeutic importance of thiazole derivatives in the realm of infectious disease treatment (Linciano et al., 2019).
Safety And Hazards
“2,4,5-Trimethylbenzo[d]thiazole” is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, keeping the container tightly closed, using explosion-proof electrical, lighting, ventilating equipment, and using only non-sparking tools .
Future Directions
Thiazoles are important pharmacophores in many compounds used against several tropical infectious diseases . The design and structure–activity relationship of bioactive molecules are areas of ongoing research . The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described .
properties
IUPAC Name |
2,4,5-trimethyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)11-8(3)12-9/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYAGRJUUZOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663245 | |
Record name | 2,4,5-Trimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylbenzo[d]thiazole | |
CAS RN |
401936-07-0 | |
Record name | 2,4,5-Trimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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